molecular formula C10H16ClNO3 B1446868 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1823316-46-6

4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1446868
CAS No.: 1823316-46-6
M. Wt: 233.69 g/mol
InChI Key: YXLLEFMJVSCNAY-UHFFFAOYSA-N
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Description

  • The aminobutoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the pyranone core with an appropriate aminobutyl halide.
  • Reaction conditions: The reaction is usually performed at room temperature or slightly elevated temperatures (25-50°C) in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Formation of Hydrochloride Salt:

    • The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
    • Reaction conditions: This step is typically carried out at room temperature in an aqueous solution.
  • Industrial Production Methods: Industrial production of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyranone core, followed by the introduction of the aminobutoxy group. The final step involves the formation of the hydrochloride salt.

    • Preparation of Pyranone Core:

      • The pyranone core can be synthesized through a condensation reaction between a suitable aldehyde and a ketone in the presence of an acid catalyst.
      • Reaction conditions: The reaction is typically carried out at elevated temperatures (80-100°C) and may require a solvent such as ethanol or methanol.

    Chemical Reactions Analysis

    Types of Reactions: 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized to form corresponding oxo derivatives.
      • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
    • Reduction:

      • Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
      • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
    • Substitution:

      • The aminobutoxy group can participate in nucleophilic substitution reactions to form various derivatives.
      • Common reagents: Alkyl halides, acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives.

    Scientific Research Applications

    4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride has a wide range of applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex organic molecules.
      • Employed in the study of reaction mechanisms and kinetics.
    • Biology:

      • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
      • Used in the development of biochemical assays and diagnostic tools.
    • Medicine:

      • Explored as a potential therapeutic agent for various diseases.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Utilized in the production of specialty chemicals and pharmaceuticals.
      • Applied in the development of new materials with unique properties.

    Mechanism of Action

    The mechanism of action of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutoxy group may interact with enzymes or receptors, leading to modulation of their activity. The pyranone core can participate in various biochemical reactions, contributing to the compound’s overall effects.

    Molecular Targets and Pathways:

    • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
    • Receptors: It may bind to receptors, altering signal transduction and cellular responses.

    Comparison with Similar Compounds

    • 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one
    • 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one acetate
    • 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one sulfate
  • Uniqueness:

    • The hydrochloride salt form enhances solubility and stability.
    • The specific substitution pattern on the pyranone ring provides unique chemical and biological properties.
  • Properties

    IUPAC Name

    4-(4-aminobutoxy)-6-methylpyran-2-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15NO3.ClH/c1-8-6-9(7-10(12)14-8)13-5-3-2-4-11;/h6-7H,2-5,11H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YXLLEFMJVSCNAY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC(=O)O1)OCCCCN.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H16ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    233.69 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.